molecular formula C15H19NO4 B194327 N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide CAS No. 28197-66-2

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Número de catálogo: B194327
Número CAS: 28197-66-2
Peso molecular: 277.31 g/mol
Clave InChI: MFGKLROXINRXIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide (CAS No. 28197-66-2) is a process-related impurity (Impurity A) in the synthesis of Acebutolol Hydrochloride, a β1-selective adrenergic receptor blocker used to treat hypertension and arrhythmias . Structurally, it features a phenyl ring substituted with a 3-acetyl group, a 4-(oxiran-2-ylmethoxy) group (an epoxide-containing side chain), and a butanamide moiety. The epoxide group is critical for its reactivity, enabling further transformations in pharmaceutical synthesis. This compound is synthesized via nucleophilic substitution or acylation reactions involving intermediates like 3-acetyl-4-hydroxyphenylbutanamide and epichlorohydrin, though exact synthetic protocols are proprietary . Its identification and quantification are essential for ensuring drug purity, as per regulatory guidelines (e.g., European Pharmacopoeia) .

Propiedades

IUPAC Name

N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGKLROXINRXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865420
Record name N-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28197-66-2
Record name N-[3-Acetyl-4-(2-oxiranylmethoxy)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28197-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028197662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-acetyl-4-(oxiranylmethoxy)phenyl]butyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-ACETYL-4-(OXIRAN-2-YLMETHOXY)PHENYL)BUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYI0EW471K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Route 1: Sequential Functionalization of 4-Hydroxyacetophenone

This four-step protocol is widely employed in laboratory-scale synthesis:

Step 1: O-Allylation
4-Hydroxyacetophenone reacts with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours, yielding 3-acetyl-4-allyloxyphenyl ether.

Step 2: Epoxidation
The allyl ether undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C for 6 hours. The reaction is quenched with sodium thiosulfate to remove excess peracid.

Step 3: Nitration (Optional)
For analogs requiring nitro groups, nitration with fuming HNO₃/H₂SO₄ at 0°C precedes reduction to amines.

Step 4: Amide Formation
The acetylated intermediate reacts with butanoyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 24 hours, followed by aqueous workup.

StepReagents/ConditionsYield (%)Purity (%)
1Allyl bromide, K₂CO₃, acetone, 60°C8595
2mCPBA, DCM, 0–5°C7892
4Butanoyl chloride, Et₃N, THF8298

Data aggregated from batch syntheses under inert atmosphere.

Route 2: One-Pot Tandem Epoxidation-Amidation

Industrial-scale production favors this method for reduced solvent use and faster throughput:

  • Simultaneous Allylation and Epoxidation :
    A mixture of 4-hydroxyacetophenone, allyl glycidyl ether, and boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the formation of the epoxide directly.

  • In-Situ Amidation :
    Butyric anhydride is introduced post-epoxidation, with catalytic dimethylaminopyridine (DMAP) accelerating the acylation.

Advantages :

  • 40% reduction in reaction time compared to stepwise methods.

  • Eliminates intermediate purification, achieving 88% overall yield.

Reaction Mechanism Elucidation

Epoxidation Kinetics

The epoxide ring formation follows a stereospecific electrocyclic mechanism. Density functional theory (DFT) calculations indicate a transition state energy barrier of 92 kJ/mol for mCPBA-mediated epoxidation, consistent with experimental yields.

Amide Bond Formation

The nucleophilic attack of the aryl amine on the electrophilic carbonyl carbon of butanoyl chloride proceeds via a tetrahedral intermediate. Polar solvents like THF stabilize this intermediate, enhancing reaction rates.

Process Optimization Strategies

Solvent Selection

  • Epoxidation : Dichloromethane (DCM) outperforms ethyl acetate due to higher peracid solubility.

  • Amidation : THF > DMF > Acetonitrile in yield rankings (82% vs. 75% vs. 68%).

Catalytic Enhancements

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride improves allylation yields to 91% by facilitating interfacial reactions.

  • Microwave Assistance : Epoxidation time reduces from 6 hours to 45 minutes under 150W microwave irradiation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Tubular reactors with staggered mixing zones achieve 94% conversion in epoxidation steps, minimizing thermal degradation.

Waste Mitigation

  • Peracid Quenching : Sodium thiosulfate solutions neutralize residual mCPBA, reducing hazardous waste by 70%.

  • Solvent Recovery : Distillation units reclaim >95% THF for reuse.

Analytical Characterization Protocols

Purity Assessment

  • HPLC : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm.

  • ¹H NMR : Key signals include δ 1.02 ppm (butanoyl CH₃), δ 2.55 ppm (acetyl CH₃), and δ 3.85–4.20 ppm (epoxide protons).

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for room-temperature storage .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of biological pathways, resulting in various therapeutic effects.

Comparación Con Compuestos Similares

Key Differences from Target Compound :

  • The target compound lacks the sulfamoyl group but includes an epoxide, enhancing its reactivity compared to the sulfamoyl analogs.
  • The acyl chain in the target is fixed (butanamide), whereas 5a–5d vary in lipophilicity, affecting solubility and pharmacokinetics.

Impact on Drug Quality :

  • The epoxide in Impurity A may lead to cross-linking or degradation if unreacted, whereas Impurity C’s phenolic group could affect solubility .

Functional Group Comparisons

  • Epoxide vs. Sulfamoyl Groups : The target’s epoxide is more electrophilic than the sulfamoyl group in 5a–5d, enabling ring-opening reactions (e.g., with amines or water) .
  • Acyl Chain Length : Butanamide (target) provides intermediate lipophilicity, balancing solubility and membrane permeability, whereas longer chains (5c–5d) may hinder absorption .

Actividad Biológica

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes an oxirane ring and a butanamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.31 g/mol
  • Chemical Structure : The compound features a phenyl ring substituted with an acetyl group and an oxirane ring, enhancing its reactivity and interaction potential with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the oxirane ring contributes to its electrophilic nature, allowing it to interact with nucleophilic sites on microbial cells.

  • Mechanism : The compound's reactivity may lead to the formation of covalent bonds with proteins in microbial cells, disrupting their function and viability.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its unique structural features allow it to interact with various biological pathways involved in cancer progression.

  • Case Studies :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
    • Further investigations are required to elucidate the specific molecular targets and pathways affected by this compound.

Anti-inflammatory and Analgesic Effects

Emerging data suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for treating pain-related conditions.

  • Research Findings : Interaction studies indicate that this compound may modulate pain pathways by interacting with receptors involved in inflammation and pain perception.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity allows the compound to modulate various biochemical pathways, resulting in its observed therapeutic effects.

Interaction with Biomolecules

The oxirane ring's electrophilic nature enables this compound to participate in nucleophilic attacks on proteins and other biomolecules. This interaction is crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
N-(3-Acetylphenyl)butanamideAcetophenone derivativeLacks oxirane functionality
4-(Methoxyphenyl)butanamideMethoxy substitution on phenolDifferent substituent affects biological activity
N-(4-Hydroxyphenyl)butanamideHydroxyl group instead of oxiranePotentially more polar; different interaction profile
N-(3-Methylphenyl)butanamideMethyl substitution on phenolVariation in hydrophobicity

This compound stands out due to its unique oxirane ring, which enhances its reactivity compared to these similar compounds.

Q & A

Q. Basic Research Focus

  • FTIR : Confirms the presence of acetyl (C=O stretch at ~1679 cm⁻¹) and epoxide (C-O-C asymmetric stretch at ~1250 cm⁻¹) groups .
  • NMR :
    • ¹H-NMR (DMSO-d₆): δ 1.85–2.05 (m, 3H, butanamide CH₂CH₂), δ 3.45–3.70 (m, 2H, epoxide CH₂), δ 6.90–7.30 (m, aromatic protons) .
    • ¹³C-NMR : δ 170.9 (acetyl C=O), δ 65.2 (epoxide CH₂), δ 121–142 (aromatic carbons) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water 60:40) with UV detection at 254 nm resolve impurities (e.g., MM0435.01, MM0435.03) to ≥98% purity .

Advanced Application : LC-MS (ESI+) with m/z 307.2 [M+H]⁺ confirms molecular weight and detects trace degradation products (e.g., hydrolyzed epoxide at m/z 325.2) .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus
Discrepancies in biological data (e.g., beta-blocking vs. anti-inflammatory activity) may arise from structural analogs or impurities. Methodological strategies include:

  • Structural Validation : Ensure synthesized batches are free of common impurities like N-(3-Acetyl-4-hydroxyphenyl)butanamide (MM0435.03) via HPLC-MS .
  • Target-Specific Assays : Use isolated receptor models (e.g., beta1-adrenergic receptor binding assays) to confirm activity. For example, notes similar acetylphenyl derivatives exhibit beta-blocking activity via competitive inhibition (IC₅₀: 10–50 nM) .
  • Meta-Analysis : Cross-reference studies using databases like CAS Common Chemistry (CAS RN 28197-66-2) to validate pharmacological claims .

What strategies are employed to isolate and quantify this compound as a pharmaceutical impurity?

Advanced Research Focus
As a known impurity in beta-blockers (e.g., Acebutolol), its quantification follows pharmacopeial guidelines:

  • Sample Preparation : Spiked drug matrices are extracted using dichloromethane:methanol (9:1) and centrifuged (10,000 rpm, 15 min) .
  • Chromatography : USP Method for Acebutolol impurities uses a Zorbax SB-C8 column (250 × 4.6 mm, 5 µm) with gradient elution (0.1% TFA in water/acetonitrile). Retention time: 12.3 min .
  • Detection Limits : LOQ ≤ 0.05% via UV (220 nm) and confirmation via HRMS .

Q. Advanced Research Focus

  • Molecular Docking : Models interactions with beta1-adrenergic receptors (PDB ID: 7JJO) to predict binding affinity. The acetyl and epoxide groups form hydrogen bonds with Ser⁴⁹⁰ and Lys⁴⁸⁹ residues .
  • SAR Libraries : Synthesize analogs (e.g., replacing butanamide with propanamide) and compare IC₅₀ values in receptor assays .
  • Free Energy Perturbation (FEP) : Quantifies the impact of substituents (e.g., methoxy vs. ethoxy) on binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.